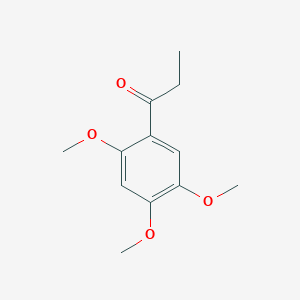

2,4,5-Trimethoxylproriophenone

Description

Historical Context and Initial Academic Reporting

2,4,5-Trimethoxypropiophenone, also known as isoacoramone, is a naturally occurring phenylpropanoid that has been identified in the essential oils of several plant species. wikipedia.org Initial academic reports documented its presence, often in trace amounts, in plants such as Piper marginatum, Acorus tatarinowii, and Asarum maximum. wikipedia.orggoogle.com For instance, a 1999 study published in Biochemical Systematics and Ecology specifically detailed the isolation of 2,4,5-Trimethoxypropiophenone from Piper marginatum. wikipedia.orgscielo.br Subsequent research in 2000 also identified it as a constituent of Acorus tatarinowii. wikipedia.orggoogle.com

Patents related to the synthesis of pharmacologically active compounds have also recognized 2,4,5-Trimethoxypropiophenone as an interesting but rare phenylpropanoid found in the well-known medicinal plant Acorus calamus. google.comgoogle.com While early reports on its natural form described it as a viscous gum, later synthetic processes have produced it as a solid. google.comgoogle.com Its discovery in these various plant sources marked its entry into the field of natural product chemistry and paved the way for further investigation.

Structural Characteristics and Chemical Nomenclature

2,4,5-Trimethoxypropiophenone is an aromatic ketone. Its structure consists of a propiophenone (B1677668) core, which is a three-carbon chain (propanone) attached to a benzene (B151609) ring. The phenyl group is substituted with three methoxy (B1213986) groups (-OCH₃) at positions 2, 4, and 5.

The standard nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-(2,4,5-Trimethoxyphenyl)propan-1-one . wikipedia.orgnist.govchemspider.com It is also commonly referred to by several other names, including:

2',4',5'-Trimethoxypropiophenone nist.govcas.org

1-Propanone, 1-(2,4,5-trimethoxyphenyl)- nist.govchemspider.com

The molecular and physical properties of the compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₁₆O₄ wikipedia.orgnist.gov |

| Molar Mass | 224.256 g·mol⁻¹ wikipedia.orgchemspider.com |

| CAS Number | 3904-18-5 wikipedia.orgchemspider.com |

| Melting Point | 109 °C (228 °F; 382 K) wikipedia.org |

| Boiling Point | 186 °C (367 °F; 459 K) at reduced pressure wikipedia.org |

Data sourced from materials in their standard state (at 25 °C [77 °F], 100 kPa) unless otherwise noted. wikipedia.org

Classification within Organic Chemistry

From a classification standpoint, 2,4,5-Trimethoxypropiophenone falls into several key categories within organic chemistry:

Phenylpropanoids : It is classified as a phenylpropanoid, a diverse family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. wikipedia.orggoogle.com Phenylpropanoids are characterized by a six-carbon aromatic phenyl group and a three-carbon propene tail.

Substituted Propiophenones : As the name suggests, it is a derivative of propiophenone. Propiophenone is an aromatic ketone, and the "substituted" designation refers to the three methoxy groups attached to the phenyl ring. pressbooks.pub

Aromatic Ketones : The presence of a carbonyl group (C=O) attached to two carbon atoms, one of which is part of an aromatic ring, places it in the class of aromatic ketones. pressbooks.pub

Heterocyclic Compound Precursor : While not a heterocyclic compound itself, it is a key intermediate in the synthesis of various heterocyclic and other complex molecules. uou.ac.in

Overview of Key Academic Research Trajectories and Significance

Academic research on 2,4,5-Trimethoxypropiophenone has primarily focused on its role as a valuable chemical intermediate and synthon. A significant area of investigation has been its use as a precursor in the synthesis of α-asarone , a pharmacologically active phenylpropanoid known for its hypolipidemic and antiplatelet activities. wikipedia.orggoogle.comgoogle.com The conversion of β-asarone, which can be toxic, into the less toxic and pharmacologically useful α-asarone often proceeds via 2,4,5-Trimethoxypropiophenone as an intermediate. google.comgoogle.com

Furthermore, its formation is seen as a gateway to preparing a series of other propiophenone derivatives for biological evaluation. google.comgoogle.com For example, it has been used as a starting material in the multi-step synthesis of a salicylamide-based antipsychotic drug. google.com The ability to synthesize 2,4,5-Trimethoxypropiophenone in sufficient quantities has been highlighted as a crucial step to facilitate more rigorous biological studies of its properties and the properties of structurally similar compounds. google.comgoogle.comepo.org While the antifungal activity of analogous propiophenones has been noted, specific studies on the antifungal properties of 2,4,5-Trimethoxypropiophenone have not been extensively reported, suggesting a potential area for future research. researchgate.netmongoliajol.info

Structure

3D Structure

Properties

CAS No. |

3904-18-5 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

1-(2,4,5-trimethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O4/c1-5-9(13)8-6-11(15-3)12(16-4)7-10(8)14-2/h6-7H,5H2,1-4H3 |

InChI Key |

KUQHFNICKXWOBZ-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=CC(=C(C=C1OC)OC)OC |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1OC)OC)OC |

melting_point |

108.5-109.5°C |

Other CAS No. |

3904-18-5 |

physical_description |

Solid |

Synonyms |

isoacoramone |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,5 Trimethoxylpropiophenone

Classical Synthetic Approaches

Traditional methods for synthesizing 2,4,5-trimethoxypropiophenone rely on well-established organic reactions that have been refined over decades. These include electrophilic aromatic substitutions, organometallic additions, and oxidation reactions.

The most prevalent and direct method for the synthesis of 2,4,5-trimethoxypropiophenone is the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene (B152335). rsc.orgnih.gov This electrophilic aromatic substitution reaction involves the introduction of a propanoyl (propionyl) group onto the aromatic ring. nih.gov

The reaction typically employs a propanoyl halide (e.g., propanoyl chloride) or propanoic anhydride (B1165640) as the acylating agent. patsnap.com A Lewis acid is used to generate the highly electrophilic acylium ion, which then attacks the electron-rich trimethoxybenzene ring. Aluminum chloride (AlCl₃) is a conventional Lewis acid for this purpose, often required in stoichiometric amounts because it complexes with the resulting ketone product. sioc-journal.cn The reaction is completed by an aqueous workup to liberate the final product. sioc-journal.cn

A typical procedure involves adding aluminum chloride to a solution of 1,2,4-trimethoxybenzene and propanoyl chloride in a suitable solvent like dichloromethane (B109758) at a controlled temperature. patsnap.com Research has demonstrated that this method can achieve high yields, with one process reporting an 80% yield after recrystallization. patsnap.com

Table 1: Comparison of Friedel-Crafts Acylation Conditions

| Acylating Reagent | Catalyst / Solvent System | Temperature | Yield | Reference |

| Propanoyl chloride | AlCl₃ / Dichloromethane | 10 °C | 80% | patsnap.com |

| Propanoic anhydride | Choline (B1196258) chloride:zinc chloride (1:2) | 70 °C | 78% | rsc.org |

| Propanoyl chloride | Choline chloride:zinc chloride (1:2) | 70 °C | 69% | rsc.org |

While less commonly documented for this specific compound compared to Friedel-Crafts acylation, synthesis via a Grignard reagent represents a viable classical approach. Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used for forming carbon-carbon bonds. wikipedia.org

A theoretical pathway for synthesizing 2,4,5-trimethoxypropiophenone would involve the reaction of an appropriate organomagnesium halide with a suitable electrophile. For instance, ethylmagnesium bromide (EtMgBr) could be reacted with 2,4,5-trimethoxybenzonitrile. wikipedia.org The nucleophilic ethyl group of the Grignard reagent would attack the electrophilic carbon of the nitrile, forming an imine intermediate after the initial addition. Subsequent acidic hydrolysis of this intermediate would then yield the desired ketone, 2,4,5-trimethoxypropiophenone. This route is a standard ketone synthesis method in organic chemistry.

Oxidation pathways provide an alternative means of forming the propiophenone (B1677668) structure. These methods typically start from a precursor where the carbon that becomes the ketone's carbonyl is at a lower oxidation state, such as in an alcohol or an alkyl chain.

One documented route involves the oxidation of 2,4,5-trimethoxyphenylpropane. google.com A patent describes a process where treating 2,4,5-trimethoxyphenylpropane with the oxidizing agent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in an aqueous organic solvent yields 1-(2,4,5-trimethoxy)phenyl-1-propanone (isoacoramone). google.com

Another logical precursor is the corresponding secondary alcohol, 1-(2,4,5-trimethoxyphenyl)propan-1-ol. General organic synthesis principles support that this alcohol can be oxidized to the target ketone using a variety of standard oxidizing agents. Conversely, this precursor alcohol can be synthesized by the reduction of 2,4,5-trimethoxypropiophenone using a reducing agent like sodium borohydride (B1222165). google.com

The success of the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene hinges on the high degree of chemo- and regioselectivity inherent to the reaction.

Regioselectivity: The substitution pattern on the aromatic ring is critical. 1,2,4-trimethoxybenzene has three electron-donating methoxy (B1213986) groups (-OCH₃), which are powerful activating groups and direct incoming electrophiles to the ortho and para positions. The acylation occurs specifically at the C-5 position. This position is para to the C-2 methoxy group and ortho to the C-1 and C-4 methoxy groups. This outcome is governed by the combined electronic directing effects of the three groups and steric considerations, which make the C-5 position the most nucleophilic and accessible site for electrophilic attack.

Chemoselectivity: In the context of Friedel-Crafts acylation, chemoselectivity refers to the acylation of the aromatic ring in preference to other potential reactions. The high reactivity of the electron-rich 1,2,4-trimethoxybenzene ring ensures that the primary reaction is the desired aromatic substitution. acs.org

Oxidation Routes for Propiophenone Moiety Formation

Modern and Sustainable Synthetic Methodologies

Recent advancements in chemical synthesis have emphasized the development of "green" and more efficient catalytic methods to reduce waste and avoid harsh reagents.

Modern approaches to the Friedel-Crafts acylation aim to replace stoichiometric Lewis acids with recyclable and more environmentally benign catalysts. One such approach involves the use of a deep eutectic solvent (DES). rsc.org

Research has shown that a deep eutectic solvent composed of choline chloride and zinc chloride (in a 1:2 or 1:3 molar ratio) can function as both the solvent and the catalyst for the acylation of 1,2,4-trimethoxybenzene. rsc.orgrsc.org This system has been used successfully with acylating agents like propanoic anhydride, achieving good yields. rsc.org The key advantages of this method are the reusability of the catalytic system for multiple cycles without significant loss of activity, low cost, and circumvention of volatile organic solvents and moisture-sensitive Lewis acids. rsc.org

While transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming C-C bonds, specific examples for the direct synthesis of 2,4,5-trimethoxypropiophenone are not widely reported. mdpi.com General transition-metal-catalyzed carbonylative reactions, which introduce a carbonyl group, are known but their specific application to produce this particular ketone is less common than the modified Friedel-Crafts approaches. sioc-journal.cn

Green Chemistry Principles in 2,4,5-Trimethoxypropiophenone Synthesis

In alignment with the growing emphasis on sustainable chemical manufacturing, research has explored greener alternatives for the synthesis of aromatic ketones like 2,4,5-Trimethoxypropiophenone. rsc.orgsemanticscholar.org A significant drawback of the traditional Friedel-Crafts acylation is its reliance on stoichiometric amounts of Lewis acids like AlCl₃, which cannot be easily recovered and often generate considerable waste during aqueous work-up. rsc.org

A promising green approach involves the use of deep eutectic solvents (DESs) as catalysts. rsc.org DESs, such as a mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃), are attractive because they are inexpensive and their application can be readily scaled for industrial processes. rsc.org Studies have shown that these catalysts can effectively promote Friedel-Crafts acylations, leading to good or excellent yields. rsc.org Specifically for substrates with methoxy groups like 1,2,4-trimethoxybenzene, this method is effective, although minor demethylation (less than 10%) has been observed as a side reaction. rsc.org The development of such catalytic systems is a key focus of green chemistry, aiming to reduce the environmental impact of chemical synthesis. semanticscholar.orgsciepub.com

Flow Chemistry Applications in Synthesis

While specific applications of flow chemistry for the synthesis of 2,4,5-Trimethoxypropiophenone are not extensively detailed in the literature, the principles of this technology offer significant potential advantages. Flow chemistry, or continuous flow synthesis, is a powerful tool for performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. njbio.com

This technology provides superior control over reaction parameters compared to traditional batch processing. Key benefits include:

Enhanced Heat Transfer : The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange. This is particularly advantageous for exothermic reactions like Friedel-Crafts acylation, minimizing the formation of byproducts that can result from temperature fluctuations or "hotspots". njbio.com

Improved Mixing : Micromixers integrated into flow systems enable rapid and highly efficient mixing of reactants, preventing issues of local concentration imbalances. njbio.com

Automation and Scalability : Flow chemistry setups can be easily automated, allowing for the systematic optimization of reaction conditions and the creation of compound libraries. vapourtec.com By feeding the output of one reactor directly into another, complex multi-step syntheses can be streamlined into a fully continuous process. njbio.com

The application of flow chemistry could lead to a more controlled, efficient, and scalable synthesis of 2,4,5-Trimethoxypropiophenone, particularly when handling highly reactive reagents. njbio.comosti.gov

Synthesis of Key Precursors and Intermediates

The synthesis of 2,4,5-Trimethoxypropiophenone relies on the availability of its key precursors: 1,2,4-trimethoxybenzene and propanoyl chloride.

Propanoyl Chloride: Also known as propionyl chloride, this acylating agent is typically synthesized from propanoic acid. quora.comsavemyexams.com Common laboratory methods involve reacting propanoic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). quora.comsavemyexams.comchemicalbook.comchemicalbook.com For industrial-scale production, the reaction of propionic acid with phosgene (B1210022) is also employed. wikipedia.org

| Precursor | Starting Material | Reagent(s) | Key Features | Reference(s) |

| 1,2,4-Trimethoxybenzene | Vanillin | Multi-step synthesis | 56% overall yield | tandfonline.com, researchgate.net |

| Propanoyl Chloride | Propanoic Acid | Thionyl chloride (SOCl₂), PCl₃, or PCl₅ | Standard laboratory preparation | quora.com, savemyexams.com, chemicalbook.com |

This table outlines the synthesis of key precursors for 2,4,5-Trimethoxypropiophenone.

Purification and Isolation Techniques

Following the synthesis, purification of 2,4,5-Trimethoxypropiophenone is essential to remove unreacted starting materials, catalysts, and byproducts to obtain a product of high purity.

Recrystallization: A common and effective method for purifying the solid product is recrystallization. google.com Following the Friedel-Crafts synthesis, the crude 2,4,5-trimethoxypropiophenone can be recrystallized from a suitable solvent, such as methanol (B129727) (MeOH). This process has been shown to yield a pure product with a melting point in the range of 108-110°C. google.comcdnsciencepub.com

Column Chromatography: Column chromatography is a versatile and widely used technique for the purification of organic compounds in a mixture. units.it This method separates components based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina, while being eluted by a mobile phase (a solvent or solvent mixture). units.it The choice of the eluent system is critical and depends on the polarity of the compounds to be separated. units.itcup.edu.cn For compounds structurally similar to 2,4,5-Trimethoxypropiophenone, eluent systems such as hexane/benzene (B151609) mixtures or ethyl acetate (B1210297)/hexane gradients have been successfully employed with silica gel columns. google.com The separated fractions are collected, and the solvent is evaporated to yield the isolated, purified compound. units.it

Spectroscopic Analysis and Structural Elucidation of 2,4,5 Trimethoxylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules. For 2,4,5-Trimethoxypropiophenone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments have been employed to map out the complete proton and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Assignments

The ¹H NMR spectrum of 2,4,5-Trimethoxypropiophenone provides crucial information about the number of different types of protons and their neighboring environments. The signals in the spectrum are assigned to specific protons in the molecule based on their chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration values.

Detailed analysis reveals distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the ethyl group of the propiophenone (B1677668) moiety. The aromatic region typically shows two singlets, a characteristic pattern for a 1,2,4,5-tetrasubstituted benzene (B151609) ring. The protons of the three methoxy groups appear as sharp singlets, while the ethyl group gives rise to a quartet and a triplet due to spin-spin coupling between the methylene (B1212753) and methyl protons.

Table 1: ¹H NMR Spectral Data for 2,4,5-Trimethoxypropiophenone

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 | 6.51 | s | - | 1H |

| H-6 | 7.31 | s | - | 1H |

| 2-OCH₃ | 3.88 | s | - | 3H |

| 4-OCH₃ | 3.85 | s | - | 3H |

| 5-OCH₃ | 3.92 | s | - | 3H |

| -CH₂- | 2.89 | q | 7.2 | 2H |

| -CH₃ | 1.15 | t | 7.2 | 3H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2,4,5-Trimethoxypropiophenone gives a distinct signal in the spectrum.

The spectrum shows signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methoxy carbons, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing carbonyl group.

Table 2: ¹³C NMR Spectral Data for 2,4,5-Trimethoxypropiophenone

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 200.5 |

| C-1 | 118.9 |

| C-2 | 154.2 |

| C-3 | 97.4 |

| C-4 | 142.8 |

| C-5 | 154.0 |

| C-6 | 112.1 |

| 2-OCH₃ | 56.4 |

| 4-OCH₃ | 56.2 |

| 5-OCH₃ | 56.6 |

| -CH₂- | 35.8 |

| -CH₃ | 8.4 |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency used.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment

To unequivocally confirm the structural assignments made from 1D NMR data, various 2D NMR experiments are utilized. princeton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For 2,4,5-Trimethoxypropiophenone, a key correlation would be observed between the methylene protons and the methyl protons of the ethyl group, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com It allows for the direct assignment of the ¹³C signals for all protonated carbons by linking them to their attached, and often already assigned, protons. researchgate.netemerypharma.com For instance, the aromatic proton at 6.51 ppm would show a correlation to the carbon at 97.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular structure. github.io For example, correlations would be expected from the methylene protons to the carbonyl carbon and to the aromatic carbon C-1. Similarly, the methoxy protons would show correlations to their respective attached aromatic carbons. researchgate.net

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure of 2,4,5-Trimethoxypropiophenone. github.io

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and often fragment in a characteristic pattern. libretexts.org The resulting mass spectrum displays the molecular ion (M⁺) and various fragment ions. The analysis of this fragmentation pattern provides valuable structural information. libretexts.orguni-saarland.de

For 2,4,5-Trimethoxypropiophenone (molar mass: 224.25 g/mol ), the molecular ion peak would be observed at an m/z of 224. The fragmentation is typically driven by the cleavage of bonds adjacent to the carbonyl group and the aromatic ring. Common fragmentation pathways for ketones include α-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon. libretexts.org

A prominent fragmentation pathway for 2,4,5-Trimethoxypropiophenone involves the loss of the ethyl group (•CH₂CH₃, 29 Da), leading to the formation of a stable acylium ion at m/z 195. This acylium ion is a characteristic fragment for propiophenone derivatives.

Another significant fragmentation can be the cleavage of the bond between the carbonyl group and the aromatic ring, resulting in a fragment ion corresponding to the trimethoxybenzene moiety. Further fragmentation of the methoxy groups, such as the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da), can also be observed.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like 2,4,5-Trimethoxypropiophenone. In ESI-MS, the analyte is dissolved in a suitable solvent and sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the analyte molecules become charged, typically by protonation, forming [M+H]⁺ ions.

For 2,4,5-Trimethoxypropiophenone (C₁₂H₁₆O₄), which has a molar mass of 224.256 g/mol , the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule at a mass-to-charge ratio (m/z) of approximately 225.263. wikipedia.org The high sensitivity of ESI-MS allows for the detection of even small amounts of the compound. vliz.be Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. vliz.beopenagrar.de In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment. openagrar.de The resulting fragment ions provide valuable information about the molecule's structure. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmsu.edu For 2,4,5-Trimethoxypropiophenone, this could lead to the loss of the ethyl group (C₂H₅) or the trimethoxyphenyl group.

Interactive Data Table: Predicted ESI-MS Fragments of 2,4,5-Trimethoxypropiophenone

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (calculated) |

| 225.263 | [M+H]⁺ | 225.263 |

| 225.263 | [M+H - C₂H₅]⁺ | 196.225 |

| 225.263 | [M+H - C₉H₁₁O₃]⁺ | 57.070 |

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry. Actual experimental results may vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. algimed.com Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). eurl-pesticides.euwarwick.ac.uk This level of precision allows for the unambiguous determination of a compound's molecular formula.

The theoretical monoisotopic mass of 2,4,5-Trimethoxypropiophenone (C₁₂H₁₆O₄) is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O). missouri.edu The calculated exact mass for the neutral molecule is 224.10486 u. In positive-ion HRMS, the protonated molecule [C₁₂H₁₇O₄]⁺ would have a theoretical exact mass of 225.11269 u. By comparing the experimentally measured m/z value to the theoretical value, the elemental formula can be confirmed with a high degree of confidence. eurl-pesticides.eu

Interactive Data Table: HRMS Data for 2,4,5-Trimethoxypropiophenone

| Species | Molecular Formula | Theoretical Exact Mass (u) |

| Neutral Molecule | C₁₂H₁₆O₄ | 224.10486 |

| Protonated Molecule | [C₁₂H₁₇O₄]⁺ | 225.11269 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. utdallas.edumvpsvktcollege.ac.in When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. mvpsvktcollege.ac.in This results in an IR spectrum that serves as a "fingerprint" of the molecule's functional groups. libretexts.org

The IR spectrum of 2,4,5-Trimethoxypropiophenone exhibits several characteristic absorption bands that confirm the presence of its key functional groups. uc.edu

C=O Stretch: A strong, sharp absorption band is expected in the region of 1725-1705 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a ketone. utdallas.edulibretexts.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methoxy groups would be observed in the 3000-2850 cm⁻¹ region. libretexts.org

C-O Stretch: The ether linkages of the three methoxy groups will produce strong C-O stretching bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. uc.edu

Aromatic C=C Stretch: The presence of the benzene ring is indicated by one or more medium-intensity bands in the 1600-1475 cm⁻¹ range due to C=C bond stretching vibrations within the ring. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies for 2,4,5-Trimethoxypropiophenone

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1725-1705 | Strong |

| Aromatic Ring | C-H Stretch | 3100-3000 | Weak to Medium |

| Alkyl Groups | C-H Stretch | 3000-2850 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1475 | Medium |

| Ether | C-O Stretch | 1300-1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. vscht.czmsu.edu When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). udel.edu The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

The UV-Vis spectrum of 2,4,5-Trimethoxypropiophenone is dominated by the electronic transitions of the substituted benzene ring and the carbonyl group. The presence of the aromatic ring, with its conjugated π-electron system, and the carbonyl group leads to characteristic absorptions. vscht.cz

π → π* Transitions: These transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense and occur in the UV region. For aromatic systems, these transitions often show multiple bands.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths. mgcub.ac.in

The methoxy groups on the benzene ring act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the intensity of the absorption. bspublications.net

Interactive Data Table: Expected UV-Vis Absorption Maxima for 2,4,5-Trimethoxypropiophenone

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Substituted Benzene Ring | 200-280 |

| n → π | Carbonyl Group | 280-400 |

Note: The exact λmax values are dependent on the solvent used. bspublications.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. nih.gov

Interactive Data Table: Hypothetical Crystallographic Data for 2,4,5-Trimethoxypropiophenone

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The symmetry of the crystal lattice. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.5 |

| b (Å) | Unit cell dimension. | 8.2 |

| c (Å) | Unit cell dimension. | 14.1 |

| β (°) | Unit cell angle. | 95.5 |

| V (ų) | Volume of the unit cell. | 1205 |

| Z | Number of molecules per unit cell. | 4 |

Chemical Reactivity and Transformation Pathways of 2,4,5 Trimethoxylpropiophenone

Reactions at the Propiophenone (B1677668) Carbonyl Group

The carbonyl group of the propiophenone moiety is a key site for various chemical transformations, including reductions, nucleophilic additions, and condensation reactions.

The carbonyl group of 2,4,5-trimethoxypropiophenone can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: The use of mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), selectively reduces the ketone to the corresponding secondary alcohol, 1-(2,4,5-trimethoxyphenyl)propan-1-ol. sciforum.net This reaction is typically carried out in a protic solvent like ethanol. ntu.edu.sg More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also achieve this transformation. libretexts.org

Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene group (an alkane) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. harvard.edu For instance, hydrogenation of 2,4,5-trimethoxypropiophenone using a palladium on charcoal (Pd/C) catalyst in methanol (B129727) yields 1-propyl-2,4,5-trimethoxybenzene. google.com

Table 1: Reduction Reactions of 2,4,5-Trimethoxypropiophenone

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | 1-(2,4,5-trimethoxyphenyl)propan-1-ol |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 1-(2,4,5-trimethoxyphenyl)propan-1-ol |

The electrophilic carbon of the carbonyl group in 2,4,5-trimethoxypropiophenone is susceptible to attack by various nucleophiles. masterorganicchemistry.com These reactions are fundamental in forming new carbon-carbon or carbon-heteroatom bonds.

One significant example is the reductive amination process. Here, the ketone reacts with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to form 2-amino-1-(2,4,5-trimethoxyphenyl)propane. Controlling the pH is crucial to favor the formation of the primary amine.

Another example involves the addition of organometallic reagents. For instance, Grignard reagents can add to the carbonyl carbon to form tertiary alcohols.

Condensation reactions involving the α-protons of the propiophenone are also possible. ebsco.comvanderbilt.edu These reactions typically require a base to deprotonate the α-carbon, forming an enolate intermediate. This enolate can then react with an electrophile.

For instance, 2-hydroxy-4,5,6-trimethoxypropiophenone, a related isomer, undergoes condensation with sodium and ethyl acetate to form a diketone. ias.ac.in While this specific example is for an isomer, it illustrates the potential for similar reactivity in 2,4,5-trimethoxypropiophenone under appropriate conditions.

Nucleophilic Addition Reactions

Reactions Involving the Aromatic Ring System

The electron-rich trimethoxy-substituted benzene (B151609) ring is prone to electrophilic aromatic substitution. The methoxy (B1213986) groups are activating and direct incoming electrophiles to specific positions on the ring. uci.edu

The activating nature of the methoxy groups facilitates electrophilic substitution reactions on the aromatic ring. uci.edu

Nitration: The introduction of a nitro group (NO₂) onto the aromatic ring can be achieved using nitrating agents like nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. rushim.ru The position of nitration is directed by the existing methoxy groups. Given the 2,4,5-substitution pattern, the incoming nitro group would be expected to substitute at the remaining vacant position on the ring. Theoretical studies on related trimethoxyphenyl compounds have been conducted to predict the regiochemistry of nitration. researchgate.net

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring through electrophilic halogenation. wikipedia.org This typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃). lumenlearning.com For example, the bromination of O-Bromo-2,4,5-trimethoxypropiophenone has been documented in the literature. escholarship.orgescholarship.org Copper-catalyzed halogenation has also emerged as a method for the site-selective halogenation of arenes. beilstein-journals.org

Table 2: Electrophilic Aromatic Substitution of 2,4,5-Trimethoxypropiophenone Derivatives

| Reaction Type | Reagent(s) | Substrate | Product |

|---|

The methoxy groups on the aromatic ring can be cleaved to form hydroxyl groups (demethylation). This reaction is typically performed using strong Lewis acids or proton acids.

Demethylation: Reagents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are effective for the demethylation of aryl methyl ethers. ias.ac.ingoogle.comorgsyn.org For example, the demethylation of 2,3-dimethyl-5,7,8-trimethoxy chromone (B188151) using aluminum chloride in benzene yields the corresponding trihydroxy chromone. ias.ac.in Similar methodology could be applied to 2,4,5-trimethoxypropiophenone. The regioselectivity of demethylation can sometimes be controlled, for instance, methods have been developed for the selective demethylation of the p-methoxy group in certain phenolic esters and diaryl ketones. google.com

Electrophilic Aromatic Substitution Studies (e.g., Nitration, Halogenation)

Reactions at the Propiophenone Side Chain (e.g., α-Functionalization)

The propiophenone side chain of 2,4,5-trimethoxypropiophenone is a key site for chemical modifications, particularly at the α-carbon (the carbon atom adjacent to the carbonyl group). These transformations allow for the synthesis of a variety of derivatives.

One of the most significant reactions at this position is α-halogenation. The introduction of a halogen, such as bromine, creates a valuable intermediate, α-bromo-2,4,5-trimethoxypropiophenone. This process typically involves the reaction of 2,4,5-trimethoxypropiophenone with a brominating agent. Under acidic conditions, the reaction proceeds through an enol intermediate, leading to the substitution of a single α-hydrogen. pressbooks.pub In contrast, base-promoted halogenation occurs via an enolate intermediate. The presence of the first electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, often leading to multiple halogenations if excess reagent is used. pressbooks.pub

The resulting α-halo ketone is a versatile precursor. For instance, α-bromo-2,4,5-trimethoxypropiophenone has been utilized in the synthesis of indole (B1671886) derivatives. researchgate.net It can also react with various nucleophiles. One documented example involves its reaction with dibenzylamine, where the bromine is displaced by the amine to form an α-aminoketone, a precursor for other complex molecules. escholarship.org

Another important transformation is reductive amination. While this reaction involves the carbonyl group, it is a key side-chain modification. 2,4,5-Trimethoxypropiophenone can be reacted with an amine source, such as ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride, to yield the corresponding amine.

The reactivity of the α-position is summarized in the table below, highlighting the transformation of 2,4,5-trimethoxypropiophenone into its α-functionalized derivatives.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2,4,5-Trimethoxypropiophenone | Bromine (Br₂) | α-Bromo-2,4,5-trimethoxypropiophenone | α-Halogenation | researchgate.net |

| α-Bromo-2,4,5-trimethoxypropiophenone | p-Toluidine (B81030) | 3,5-Dimethyl-2-(2,4,5-trimethoxyphenyl)indole | Indole Synthesis | researchgate.net |

| α-Bromo-2,4,5-trimethoxypropiophenone | Dibenzylamine, KI, Acetone | α-(Dibenzylamino)-2,4,5-trimethoxypropiophenone | Nucleophilic Substitution | escholarship.org |

| 2,4,5-Trimethoxypropiophenone | Ammonium acetate, Sodium cyanoborohydride, Methanol | 1-(2,4,5-Trimethoxyphenyl)propan-1-amine | Reductive Amination |

Oxidative and Reductive Stability Studies in Various Chemical Environments

The stability of 2,4,5-trimethoxypropiophenone under oxidative and reductive conditions is crucial for its application as a synthetic intermediate.

Reductive Stability and Transformations:

The carbonyl group of the propiophenone side chain is susceptible to reduction. Studies have shown that 2,4,5-trimethoxypropiophenone can be readily reduced to the corresponding alcohol, 1-(2,4,5-trimethoxyphenyl)-1-hydroxypropane. google.com A common and effective reagent for this transformation is sodium borohydride (NaBH₄). google.com This reduction is a key step in the synthesis of other compounds, such as α-asarone, which is formed through subsequent acid-catalyzed dehydration of the resulting alcohol. google.com The use of stronger reducing agents, like lithium aluminum hydride (LiAlH₄), can also achieve this reduction. Catalytic hydrogenation is another potential method for reducing the ketone functionality. google.com

Oxidative Stability and Transformations:

The 2,4,5-trimethoxypropiophenone molecule possesses an electron-rich aromatic ring due to the three methoxy groups, which can influence its oxidative stability. While specific studies detailing the oxidative degradation profile of 2,4,5-trimethoxypropiophenone are not extensively published, its formation via oxidation of related compounds provides insight. For example, 2,4,5-trimethoxypropiophenone (also known as isoacoramone) can be synthesized by the oxidation of 2,4,5-trimethoxyphenylpropane using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). google.comepo.org This indicates that while the propiophenone itself is an oxidation product, under more forcing conditions, the aromatic ring or the side chain could undergo further oxidation. Nuclear oxidation, the introduction of a hydroxyl group onto the aromatic ring, has been demonstrated in related propiophenones using reagents like alkaline persulfate. ias.ac.in

The table below summarizes key reductive and oxidative transformations involving 2,4,5-trimethoxypropiophenone.

| Reaction Type | Starting Material | Reagent(s) | Product(s) | Reference |

| Reduction | 2,4,5-Trimethoxypropiophenone | Sodium borohydride (NaBH₄) | 1-(2,4,5-Trimethoxyphenyl)-1-hydroxypropane | google.com |

| Oxidation (Formation) | 2,4,5-Trimethoxyphenylpropane | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2,4,5-Trimethoxypropiophenone, α-Asarone, Neolignan | epo.orggoogle.com |

Mechanistic Investigations of Key Reaction Pathways

Mechanistic studies provide a deeper understanding of why certain reactions of 2,4,5-trimethoxypropiophenone and its derivatives yield specific products. A notable investigation involves the Bischler indole synthesis, which revealed a mechanistic deviation depending on the length of the alkyl side chain of the starting α-bromo ketone. researchgate.net

In a study by Sánchez-Viesca et al., the reaction of α-bromo-2,4,5-trimethoxypropiophenone with p-toluidine resulted in the formation of 3,5-dimethyl-2-(2,4,5-trimethoxyphenyl)indole. researchgate.net However, when the higher homologues, α-bromo-2,4,5-trimethoxybutyrophenone (B1668137) and α-bromo-2,4,5-trimethoxyvalerophenone (B195941) , were used, the products were unexpectedly 2-(2,4,5-trimethoxybenzyl (B1604629) )indoles. researchgate.net

This deviation was explained by the stability of the enamine intermediates formed during the reaction. researchgate.net The proposed mechanism involves initial N-alkylation of p-toluidine, followed by isomerization steps. For the longer chain butyrophenone and valerophenone derivatives, the reaction proceeds through an enamine intermediate with a more stable, trisubstituted double bond. researchgate.net This intermediate undergoes a further isomerization and cyclization pathway that ultimately leads to the formation of a benzyl-substituted indole. researchgate.net

In contrast, for α-bromo-2,4,5-trimethoxypropiophenone, the corresponding enamine intermediate would possess a less stable, disubstituted double bond. researchgate.net The formation of this intermediate is therefore disfavored. Instead, the reaction proceeds through a different pathway involving only two isomerizations, resulting in the formation of the 2-arylindole product without the rearrangement to a benzyl group. researchgate.net The identity of the 2-arylindole was confirmed by its independent synthesis from 2,4,5-trimethoxypropiophenone p-tolylhydrazone via a Fischer indole synthesis. researchgate.net

This investigation highlights how a subtle change in the substrate's side chain (a methyl vs. an ethyl or propyl group α to the carbonyl) can fundamentally alter the reaction mechanism and the final product structure.

| Starting α-Bromo Ketone | Reactant | Major Product Type | Proposed Mechanistic Reason | Reference |

| α-Bromo-2,4,5-trimethoxypropio phenone | p-Toluidine | 2-Arylindole | Formation of less stable disubstituted enamine intermediate is disfavored. | researchgate.net |

| α-Bromo-2,4,5-trimethoxybutyro phenone | p-Toluidine | 2-Benzylindole | Formation of a more stable trisubstituted enamine intermediate is favored. | researchgate.net |

| α-Bromo-2,4,5-trimethoxyvalero phenone | p-Toluidine | 2-Benzylindole | Formation of a more stable trisubstituted enamine intermediate is favored. | researchgate.net |

Analytical Methodologies for Detection and Quantification of 2,4,5 Trimethoxylpropiophenone

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2,4,5-Trimethoxypropiophenone from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the most prominently used methods.

HPLC is a powerful tool for the quantification of 2,4,5-Trimethoxypropiophenone and its structurally related isomers, such as α- and β-asarone. phytojournal.com Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve high resolution and sensitivity. analis.com.my

Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. analis.com.mypeerj.com The mobile phase often consists of a gradient or isocratic mixture of solvents like acetonitrile (B52724), methanol (B129727), and water, sometimes with modifiers like formic or orthophosphoric acid to improve peak shape and separation. analis.com.mynih.gov Detection is usually performed with a UV-Vis or photodiode array (PDA) detector, set at a wavelength where the analyte exhibits maximum absorbance. analis.com.myresearchgate.net For instance, in the analysis of related asarone (B600218) isomers, detection wavelengths around 283 nm have been utilized. analis.com.my

Table 1: Exemplary HPLC Method Parameters for Analysis of Related Phenylpropanoids

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | peerj.com |

| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water | nih.gov |

| Flow Rate | 1.0 mL/min | analis.com.myphmethods.net |

| Detection | UV-Vis/PDA Detector (e.g., 283 nm) | analis.com.my |

| Column Temperature | 35 °C | analis.com.my |

| Injection Volume | 5-20 µL | analis.com.mypeerj.com |

GC-MS is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile compounds like 2,4,5-Trimethoxypropiophenone. thermofisher.com The sample, after appropriate preparation, is vaporized and separated on a capillary column before being ionized and detected by a mass spectrometer. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound.

For the related compound β-asarone, GC-MS analysis has confirmed its identity with a molecular ion (M+) peak at m/z 208.1. nih.govresearchgate.net The fragmentation pattern is key to structural elucidation. nih.govoup.com In the analysis of ketamine analogues, which share some structural similarities, common fragmentation pathways include α-cleavage and loss of a CO group. oup.com Similar fragmentation principles would apply to 2,4,5-Trimethoxypropiophenone, with expected cleavages adjacent to the carbonyl group and on the propyl chain. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. oup.com

Table 2: Typical GC-MS System Parameters for Phytochemical Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm) | oup.com |

| Carrier Gas | Helium or Nitrogen | phmethods.netthermofisher.com |

| Injector Temperature | 225-275 °C | phmethods.netoup.com |

| Oven Program | Temperature gradient (e.g., start at 60°C, ramp to 280°C) | oup.com |

| Ionization Mode | Electron Ionization (EI) | thermofisher.com |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | thermofisher.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. researchgate.net The technique involves spotting the sample on a plate coated with a stationary phase (commonly silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase (solvent system). researchgate.netmerckmillipore.com

The choice of the solvent system is critical and depends on the polarity of the analyte. For aromatic ketones like 2,4,5-Trimethoxypropiophenone, a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297), dichloromethane) is typically effective. researchgate.netox.ac.uk The ratio of the solvents is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.2 and 0.6. sigmaaldrich.com Visualization of the separated spots can be done under UV light if the compound is fluorescent or by using staining reagents. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectrophotometric Methods for Quantification

UV-Visible spectrophotometry can be employed for the quantification of 2,4,5-Trimethoxypropiophenone, taking advantage of its chromophoric structure. The molecule contains a substituted benzene (B151609) ring and a carbonyl group, both of which absorb light in the UV region. masterorganicchemistry.com The analysis is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The UV spectrum of an aromatic ketone typically shows two main absorption bands: a strong π→π* transition associated with the aromatic ring and a weaker n→π* transition associated with the carbonyl group. masterorganicchemistry.com For acetone, the n→π* transition occurs around 275 nm. masterorganicchemistry.com For quantification, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). While less specific than chromatographic methods, spectrophotometry can be a simple and rapid technique for quantifying the pure compound or for use in certain quality control applications. wepal.nl

Electrochemical Detection Methods

Electrochemical methods offer a sensitive alternative for the detection and quantification of electroactive compounds like 2,4,5-Trimethoxypropiophenone. Techniques such as cyclic voltammetry can be used to study the redox behavior of the molecule. The carbonyl group in aromatic ketones is electrochemically reducible. cas.czscielo.org.mx

Studies on various benzophenones and acetophenones have shown that they undergo a one-electron reduction to form a stable ketyl radical anion. cas.cz In the presence of carbon dioxide, this can lead to electrochemical carboxylation. rsc.orgresearchgate.net The reduction potential is influenced by the substituents on the aromatic ring. cas.cz For analytical purposes, techniques like differential pulse voltammetry could be developed for quantitative measurements. A sensor electrode, such as a glassy carbon electrode, is used to apply a potential and measure the resulting current, which is proportional to the analyte's concentration. researchgate.net These methods are known for their high sensitivity, rapid response, and low cost.

Sample Preparation Strategies for Diverse Matrices (e.g., Plant Extracts, Reaction Mixtures)

Effective sample preparation is a critical prerequisite for accurate and reliable analysis, aiming to extract the analyte of interest from its matrix and remove interfering substances. greenskybio.comdrawellanalytical.com The choice of method depends heavily on the nature of the sample.

Plant Extracts: For isolating compounds from plant materials, such as the rhizomes of Acorus calamus or leaves of Piper marginatum, several extraction techniques can be used. peerj.comphmethods.net

Maceration: Soaking the powdered plant material in a suitable solvent (e.g., methanol, ethanol) for an extended period. phytojournal.compeerj.com

Sonication: Using ultrasonic waves to facilitate the extraction process, often shortening the required time. jmp.ir

Soxhlet Extraction: A continuous extraction method using a specialized apparatus, suitable for exhaustive extraction.

Microwave-Assisted Extraction: Using microwave energy to heat the solvent and plant matrix, which can improve extraction efficiency and reduce time. nih.gov

After extraction, the crude extract is typically filtered or centrifuged, and the solvent is often evaporated to concentrate the sample. researchgate.netjmp.ir Further cleanup using techniques like solid-phase extraction (SPE) may be necessary to remove interfering matrix components before chromatographic analysis. scioninstruments.com

Reaction Mixtures: For samples from a synthetic reaction, preparation is generally simpler. The primary goal is to separate the product, 2,4,5-Trimethoxypropiophenone, from unreacted starting materials, catalysts, and solvents. A typical workup procedure might involve:

Liquid-Liquid Extraction (LLE): Partitioning the compound between two immiscible solvents (e.g., an organic solvent like diethyl ether and an aqueous solution) to remove water-soluble impurities. scioninstruments.com

Washing: Using mild acidic or basic solutions to remove corresponding impurities.

Drying and Evaporation: Drying the organic layer with an agent like anhydrous sodium sulfate, followed by solvent removal using a rotary evaporator. The resulting residue can then be dissolved in a suitable solvent for direct analysis or purified further by techniques like column chromatography if needed. scioninstruments.com

Theoretical and Computational Studies on 2,4,5 Trimethoxylpropiophenone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the molecular properties of 2,4,5-Trimethoxypropiophenone. epstem.netijsrst.comscispace.com These computational methods provide a theoretical framework for understanding the compound's electronic structure, conformational preferences, and spectroscopic characteristics. ijsrst.comnih.gov

DFT methods, such as B3LYP and B3PW91, are frequently used to optimize the molecular geometry of compounds and calculate a range of properties. epstem.netd-nb.info For instance, calculations can determine bond lengths, bond angles, and dihedral angles of the most stable molecular conformation. nih.gov These theoretical values can then be compared with experimental data, often showing a high degree of correlation. epstem.netnih.gov

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of 2,4,5-Trimethoxypropiophenone can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on related trimethoxy-substituted compounds have shown that eventual charge transfer interactions can occur within the molecule, indicating high chemical reactivity. nih.gov The distribution of these frontier orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. researchgate.net For example, in a related Schiff base, the negative and positive potential sites were found to be around the electronegative atoms and hydrogen atoms, respectively. nih.gov

Table 1: Calculated Electronic Properties of a Related Trimethoxy Compound

| Parameter | Calculated Value |

|---|---|

| Chemical Hardness (η) | 0.04 eV |

| Chemical Potential (μ) | -0.22 eV |

| Electrophilicity Index (ω) | 0.58 eV |

| Chemical Softness (S) | 11.55 eV⁻¹ |

Data derived from a computational study on Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. auremn.org.br For a molecule like 2,4,5-Trimethoxypropiophenone, with its flexible side chain and methoxy (B1213986) groups, multiple conformations are possible. upenn.edu The shape of a molecule is determined by the interplay of attractive and repulsive forces between bonded and non-bonded atoms. upenn.edu

Computational methods can be used to construct a potential energy surface (PES) by systematically changing dihedral angles to identify the most stable conformers, which correspond to energy minima on the PES. auremn.org.br The energy differences between various conformers can be calculated to determine their relative populations at a given temperature. ncsu.edu For example, in a study of a related compound, the energy difference between conformers was found to be in the range of 1.43 to 7.72 kJ/mol. ncsu.edu The most stable conformation is often stabilized by factors such as intramolecular hydrogen bonds. ncsu.edu The concept of the potential energy landscape (PEL) provides a broader framework for understanding the full range of possible conformations and the energy barriers between them. arxiv.orgcam.ac.ukjcdyre.dk

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. nih.govlehigh.edu

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govresearchgate.net These calculated shifts often show excellent correlation with experimental values, aiding in the assignment of signals in the experimental spectrum. epstem.netnih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. researchgate.net These calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors, leading to better agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of a molecule. ijsrst.comnih.gov This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in the experimental spectrum. ijsrst.com

Molecular Dynamics Simulations (e.g., Solvent Effects, Crystal Packing)

While quantum chemical calculations typically model molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of 2,4,5-Trimethoxypropiophenone in more complex environments, such as in solution or in a crystal lattice. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanisms of chemical reactions involving 2,4,5-Trimethoxypropiophenone. polimi.itwhiterose.ac.uknsf.gov This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them along the reaction pathway. ncsu.edu

By calculating the energies of these species, a potential energy profile for the reaction can be constructed. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. beilstein-journals.org For example, in the synthesis of related compounds, computational modeling has been used to propose reaction mechanisms and explain the observed product selectivity by identifying the pathway with the lowest activation energy barrier. beilstein-journals.org DFT methods are often employed to locate and characterize transition states, which are saddle points on the potential energy surface. ncsu.edusioc-journal.cn

Structure-Property Relationship Studies (Non-Biological Activity Focused)

Structure-property relationship studies aim to understand how the molecular structure of a compound influences its physical and chemical properties. mdpi.com For 2,4,5-Trimethoxypropiophenone, this could involve investigating how variations in its structure, such as the position of the methoxy groups, affect properties like its melting point, boiling point, and solubility.

Computational methods can play a significant role in these studies by allowing for the systematic investigation of a wide range of structural modifications and their predicted effects on various properties. For example, calculations could be used to explore how changing the substituents on the aromatic ring affects the molecule's electronic properties, such as its HOMO-LUMO gap and dipole moment, which in turn can influence its intermolecular interactions and bulk properties. mdpi.com

Advanced Applications of 2,4,5 Trimethoxylpropiophenone and Its Derivatives

Role as a Synthetic Precursor in Complex Organic Molecule Synthesis

2,4,5-Trimethoxypropiophenone, also known as isoacoramone, is a valuable intermediate in organic synthesis due to its functionalized aromatic ring and reactive ketone group. nist.govchemspider.com Its structural framework serves as a foundational building block for constructing more complex molecular architectures, particularly natural products and specialized chemical reagents. google.comepo.org

A significant application of 2,4,5-trimethoxypropiophenone is its role as a direct precursor in the synthesis of α-asarone (trans-2,4,5-trimethoxyphenyl-1-propene), a pharmacologically active phenylpropanoid. google.comwikipedia.org A patented method outlines an efficient conversion process. This synthesis proceeds through a two-step sequence:

Reduction: The ketone functional group of 2,4,5-trimethoxypropiophenone is reduced to a secondary alcohol, yielding 1-(2,4,5-trimethoxy)phenyl-1-hydroxypropane. google.com

Dehydration: The subsequent elimination of water from the alcohol intermediate is achieved under acidic conditions, using reagents such as p-toluenesulfonic acid or thionyl chloride in pyridine, to generate the target α-asarone. google.com

This synthetic route is notable as it allows for the production of pharmacologically important α-asarone from a readily preparable starting material. google.com The availability of synthetic 2,4,5-trimethoxypropiophenone, which can be prepared via the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene (B152335), provides a reliable source for this process. google.comcdnsciencepub.com

| Starting Material | Key Transformation | Intermediate/Product | Significance |

|---|---|---|---|

| 2,4,5-Trimethoxypropiophenone | Ketone Reduction | 1-(2,4,5-trimethoxy)phenyl-1-hydroxypropane | Creation of a secondary alcohol for subsequent elimination. google.com |

| 1-(2,4,5-trimethoxy)phenyl-1-hydroxypropane | Acid-catalyzed Dehydration | α-Asarone | Formation of a pharmacologically active natural product. google.com |

The molecular structure of 2,4,5-trimethoxypropiophenone makes it a useful synthon for more elaborate molecules beyond simple natural products. Research has shown its utility as a building block for diarylbutane-type lignan (B3055560) analogues. epo.org Lignans (B1203133) are a large class of polyphenols with diverse biological activities, and the ability to synthesize them from intermediates like isoacoramone is of significant interest in medicinal chemistry.

Furthermore, the reduced form, 2,4,5-trimethoxyphenylpropane (dihydroasarone), which can be derived from 2,4,5-trimethoxypropiophenone, serves as an economical starting material for producing neolignans through DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) mediated dimerization. epo.orggoogle.com This same precursor has also been identified as a key starting material for the synthesis of a complex salicylamide-based antipsychotic drug, highlighting the compound's role in accessing structurally sophisticated therapeutic agents. google.comepo.org

Precursor to Natural Products and Analogues (e.g., α-Asarone)

Chemical Tool in Mechanistic Organic Chemistry Research

2,4,5-Trimethoxypropiophenone and its derivatives have been employed as tools to investigate and understand the mechanisms of complex organic reactions. For instance, studies on the Bischler indole (B1671886) synthesis revealed a mechanistic deviation when using α-bromo-2,4,5-trimethoxypropiophenone. researchgate.net Instead of the anticipated benzyl (B1604629) indole, the reaction with p-toluidine (B81030) unexpectedly yielded 3,5-dimethyl-2-(2,4,5-trimethoxyphenyl)indole. researchgate.net This outcome provided valuable insight into the reaction pathway, demonstrating how the electronic nature of the trimethoxyphenyl group can influence the course of the cyclization and rearrangement steps, favoring a 2-phenyl indole product over a 2-benzyl one. researchgate.net

The reaction of its reduced derivative, 2,4,5-trimethoxyphenylpropane, with the oxidizing agent DDQ also produced unexpected results. google.com Instead of a simple oxidation, the reaction yielded a mixture of a neolignan, α-asarone, and regenerated 2,4,5-trimethoxypropiophenone, demonstrating a complex reaction pathway involving dehydrogenation, oxidation, and dimerization. google.com Such unexpected findings are crucial for refining the understanding of reaction mechanisms involving electron-rich aromatic systems.

Use as an Analytical Standard and Reference Material (Non-Clinical)

2,4,5-Trimethoxypropiophenone is a naturally occurring compound found in the essential oils of several plant species, including Piper marginatum, Acorus tatarinowii, and Asarum maximum. wikipedia.org It can be synthesized and isolated as a pure, solid compound with a defined melting point. google.comcdnsciencepub.comcas.org These characteristics make it highly suitable for use as an analytical reference material in non-clinical research, particularly in the fields of phytochemistry and natural product chemistry.

As a reference standard, it is used for the identification and quantification of isoacoramone in complex mixtures like plant extracts. researchgate.net Analytical techniques such as Gas Chromatography (GC) can be used to characterize the compound. nist.gov By comparing the retention time and mass spectrum of a sample component to that of the pure reference standard, researchers can confirm the presence and determine the concentration of 2,4,5-trimethoxypropiophenone in the extract.

Potential in Materials Science or Polymer Chemistry (e.g., Monomer, Additive)

While direct applications of 2,4,5-trimethoxypropiophenone in materials science and polymer chemistry are not extensively documented in current literature, its chemical structure suggests potential for such uses. The molecule possesses several functional groups that could be exploited for the synthesis of novel polymers.

As a Monomer: The ketone group could be a site for polymerization reactions, such as condensation with diamines to form polyimines or other polymers. Furthermore, the aromatic ring, activated by three methoxy (B1213986) groups, is susceptible to electrophilic substitution, allowing for the introduction of polymerizable functionalities like vinyl or acrylate (B77674) groups.

As an Additive: The inherent properties of the trimethoxyphenyl moiety could be imparted to a polymer matrix if the compound is used as an additive. For example, its UV-absorbing characteristics could potentially enhance the photostability of certain polymers.

The development of polymers from natural or nature-inspired building blocks is a growing area of research. rsc.org The ability to synthesize lignan-like structures from 2,4,5-trimethoxypropiophenone could be extended to create bio-based polymers. epo.org Although this remains a theoretical application, the compound's reactivity and functionality present opportunities for future exploration in the design of functional organic materials and polymers. mdpi.comresearchgate.net

Conclusion and Future Research Directions

Summary of Current Academic Understanding

2,4,5-Trimethoxypropiophenone, also known as isoacoramone, is a naturally occurring phenylpropanoid found in the essential oils of various plant species, including Piper marginatum, Acorus tatarinowii, and Asarum maximum. wikipedia.org Its chemical structure, featuring a propiophenone (B1677668) core with three methoxy (B1213986) groups on the phenyl ring, makes it a significant intermediate in organic synthesis.

The primary and most documented method for its synthesis is the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene (B152335) using propionyl chloride with a Lewis acid catalyst like aluminum chloride. google.com This method has been shown to produce the compound with good yields, typically around 80%. google.com

Academically, 2,4,5-trimethoxypropiophenone is primarily recognized as a precursor for the synthesis of other significant chemical entities. It is a key starting material in the synthesis of α-asarone, another natural phenylpropanoid. wikipedia.org Furthermore, it can be converted via hydrogenation to 1-propyl-2,4,5-trimethoxybenzene, a compound explored for its potential use in the flavor and perfumery industries. google.com Its utility extends to being a synthon for more complex molecules, such as diarylbutane-type lignans (B1203133) and various substituted indoles through reactions like the Bischler indole (B1671886) synthesis. epo.orgresearchgate.netresearchgate.net Due to its structural similarities to other biologically evaluated propiophenone derivatives, it serves as a valuable compound for further biological studies. epo.org

Unexplored Synthetic Avenues and Methodological Advancements

While the Friedel-Crafts acylation is a well-established route to 2,4,5-trimethoxypropiophenone, there remain several avenues for methodological advancement and exploration of novel synthetic pathways.

Green Catalysis: The conventional reliance on stoichiometric amounts of aluminum chloride presents environmental and work-up challenges. Future research could focus on employing heterogeneous or reusable solid acid catalysts, such as zeolites or clays, to develop a more environmentally benign acylation process. Investigating catalytic amounts of more efficient Lewis acids could also reduce waste and simplify purification.

Alternative Acylating Agents: Exploration of alternative acylating agents to propionyl chloride, such as propionic anhydride (B1165640) or other derivatives, in conjunction with different catalytic systems, may offer different reactivity profiles and selectivity, potentially leading to milder reaction conditions.

Biocatalytic Synthesis: Given that 2,4,5-trimethoxypropiophenone is a natural product, exploring enzymatic or whole-cell biocatalytic routes is a compelling, yet unexplored, avenue. Engineering specific enzymes could provide a highly selective and sustainable method for its production, mirroring its biosynthesis in plants.

Opportunities in Advanced Spectroscopic Characterization and Computational Modeling

The spectroscopic characterization of 2,4,5-trimethoxypropiophenone is foundational, with standard data available. researchgate.netnist.govnist.gov However, significant opportunities exist for deeper analysis through advanced techniques and computational studies, which remain largely untapped.

Advanced Spectroscopic Characterization: Comprehensive analysis using two-dimensional NMR techniques such as COSY, HSQC, and HMBC would provide unambiguous assignment of all proton and carbon signals, confirming connectivity and resolving any spectral ambiguities. Solid-state NMR could be employed to study the compound's crystalline packing and polymorphic forms.

Computational Modeling: Computational chemistry presents a major opportunity for gaining deeper insight into the molecule's properties. researchgate.net

DFT for Spectral Prediction: Density Functional Theory (DFT) calculations can be used to predict ¹H and ¹³C NMR chemical shifts, vibrational frequencies (FTIR/Raman), and electronic transitions (UV-Vis). unizar-csic.esuobasrah.edu.iq Comparing these theoretical spectra with experimental data can provide a higher level of confidence in structural assignments.

Mechanistic Studies: Computational modeling can elucidate the reaction mechanism of its synthesis, such as the Friedel-Crafts acylation, by mapping the energy profile, identifying transition states, and explaining the observed regioselectivity.

Molecular Properties: Theoretical calculations can determine key electronic properties like the HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis. eurjchem.com This information is crucial for predicting the molecule's reactivity and potential interaction sites for further functionalization.

Table 1: Spectroscopic Data for 2,4,5-Trimethoxypropiophenone

| Technique | Observed Features and Assignments |

|---|---|

| ¹H NMR | Signals typically observed at δ (ppm): 1.14 (t, CH₃ of ethyl), 2.94 (q, CH₂ of ethyl), 3.8-3.9 (multiple s, 3 x OCH₃), 6.48 (s, Ar-H), 7.41 (s, Ar-H). researchgate.net |

| ¹³C NMR | Expected signals for aliphatic carbons, three distinct methoxy carbons, aromatic carbons (both protonated and quaternary), and a carbonyl carbon downfield. |

| FTIR (IR) | Characteristic absorption bands expected for C=O stretching (ketone) around 1660 cm⁻¹, C-O stretching (aromatic ethers), and C-H stretching (aromatic and aliphatic). researchgate.net |

| Mass Spec. (MS) | Electron ionization (EI) mass spectra show a molecular ion peak (M⁺) at m/z 224, with a base peak typically at m/z 195 corresponding to the [Ar-CO]⁺ fragment. researchgate.netnist.gov |

Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and experimental conditions.

Emerging Non-Clinical Applications and Research Gaps

The current non-clinical applications of 2,4,5-trimethoxypropiophenone are centered on its role as a versatile synthetic intermediate. However, there are emerging opportunities and existing research gaps that warrant further investigation.

Emerging Applications:

Scaffold for Medicinal Chemistry: Its substituted phenylpropanoid structure is a privileged scaffold found in many biologically active compounds. Beyond its current use, it could be a starting point for the synthesis of novel compound libraries targeting a range of biological endpoints. For instance, its derivatives could be evaluated for antimicrobial or antioxidant activities, areas where related propiophenones have shown promise. japsonline.com

Functional Materials: The aromatic core and reactive ketone group make it a candidate for modification into new polymers or functional materials. Derivatization could lead to materials with interesting photophysical or electronic properties.

Research Gaps:

Limited Derivative Synthesis: There has been limited systematic exploration of its derivatives. Research into a broader range of reactions, such as condensations, oxidations, and substitutions, could unlock a wide array of novel compounds with potentially useful properties.

Biosynthetic Pathway Elucidation: While known to be a natural product, the specific biosynthetic pathway leading to 2,4,5-trimethoxypropiophenone in plants like Piper marginatum has not been fully elucidated. Understanding this pathway could inform biocatalytic production strategies.